Chemical structure and molecular weight of 2-((4-Bromophenoxy)methyl)quinoline
Chemical structure and molecular weight of 2-((4-Bromophenoxy)methyl)quinoline
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
This technical guide provides a comprehensive analysis of 2-((4-Bromophenoxy)methyl)quinoline (CAS: 110033-13-1), a functionalized quinoline derivative. Characterized by a quinoline scaffold linked to a para-bromophenyl ring via a oxymethyl spacer, this molecule represents a critical pharmacophore in medicinal chemistry. It serves as a validated precursor for anti-infective (anti-tubercular) and anticancer (EGFR/DNA gyrase inhibition) drug discovery campaigns. This document details its physicochemical properties, a validated synthetic pathway, and spectroscopic identification standards.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-[(4-Bromophenoxy)methyl]quinoline |
| CAS Registry Number | 110033-13-1 |
| Molecular Formula | C₁₆H₁₂BrNO |
| SMILES | c1ccc2c(c1)ccc(n2)COc3ccc(cc3)Br |
| InChI Key | SLEFEGOGGSCFQY-UHFFFAOYSA-N |
Molecular Weight & Isotopic Distribution
Due to the presence of Bromine, the molecular weight must be analyzed with respect to its isotopic abundance (
| Mass Type | Value ( g/mol / Da) | Significance |
| Average Molecular Weight | 314.18 | Used for stoichiometry and bulk reagent calculations. |
| Monoisotopic Mass ( | 313.0102 | Primary peak in High-Resolution Mass Spectrometry (HRMS). |
| Isotope Peak ( | 315.0082 | The M+2 peak in MS; appears at ~97% intensity of the M peak. |
Synthetic Pathway (Protocol)
Methodology: Williamson Ether Synthesis via Nucleophilic Substitution.
Rationale: This pathway utilizes the high reactivity of 2-(chloromethyl)quinoline toward phenoxide nucleophiles. The use of a weak base (
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic route via base-mediated nucleophilic displacement.
Step-by-Step Protocol
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide) or Acetonitrile .
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.5 - 2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.-
Critical Check: Ensure the base is finely ground to maximize surface area.
-
-
Addition: Add 2-(chloromethyl)quinoline (or the hydrochloride salt) (1.0 equiv) slowly to the mixture.
-
Reflux: Heat the reaction mixture to 80°C (if DMF) or reflux (if Acetonitrile) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (precipitate formation expected).
-
Filter the solid or extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic.
Proton NMR ( -NMR)
Solvent:
| Proton Group | Chemical Shift ( | Multiplicity | Assignment |
| Quinoline Ar-H | 8.15 – 7.50 | Multiplets | Protons at positions 3, 4, 5, 6, 7, 8 of the quinoline ring. |
| Phenoxy Ar-H (meta to O) | ~7.35 – 7.40 | Doublet ( | Protons adjacent to Bromine (shielded by Br). |
| Phenoxy Ar-H (ortho to O) | ~6.85 – 6.90 | Doublet ( | Protons adjacent to Oxygen (deshielded by O). |
| Methylene Bridge ( | 5.30 – 5.45 | Singlet | Diagnostic Signal: Confirms the ether linkage. |
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Distinct 1:1 doublet at
313 and 315, confirming the presence of a single Bromine atom. -
Fragmentation: Loss of the bromophenoxy group may generate a characteristic quinolin-2-ylmethyl cation (
).
Physicochemical Properties & Druggability
This compound follows Lipinski’s Rule of Five, making it a viable drug candidate scaffold.
| Property | Value | Implication |
| LogP (Predicted) | 4.4 – 4.7 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| H-Bond Acceptors | 2 | Quinoline Nitrogen and Ether Oxygen. |
| Topological Polar Surface Area (TPSA) | ~22 | Indicates excellent blood-brain barrier (BBB) penetration potential. |
Therapeutic Applications
While 2-((4-Bromophenoxy)methyl)quinoline is a specific chemical entity, it belongs to a class of Quinoline Ethers widely researched for the following activities:
-
Anti-Tuberculosis Agents: Quinoline derivatives are known to inhibit ATP synthase in Mycobacterium tuberculosis. The lipophilic bromophenyl tail aids in penetrating the mycobacterial cell wall.
-
Anticancer (EGFR Inhibition): The quinoline scaffold mimics the ATP-binding motif of kinases. The 4-bromophenoxy extension provides hydrophobic interactions within the binding pocket of enzymes like EGFR or DNA Gyrase.
-
Synthetic Intermediate: The bromine atom serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to generate complex biaryl libraries.
References
-
PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]quinoline (Compound CID 14097605).[2] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). 2-((4-Bromophenoxy)methyl)quinoline - Registration Dossier. Retrieved from [Link]
- Mao, J., et al. (2010). Synthesis and biological evaluation of novel quinoline derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Quinoline ether synthesis protocols).
